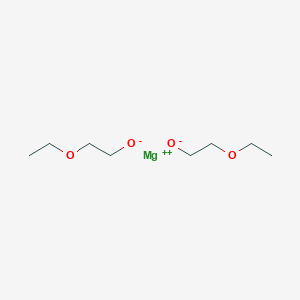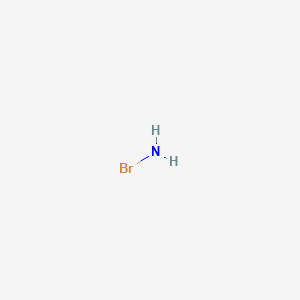
Bromamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromamine, also known as N-bromoamine, is a chemical compound that belongs to the class of haloamines. It is characterized by the presence of a bromine atom bonded to an amine group. This compound is known for its strong oxidizing properties and is commonly used in various chemical and industrial applications. It is often utilized as a disinfectant and an antimicrobial agent due to its ability to release active bromine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromamine can be synthesized through the bromination of amines. One common method involves the reaction of an amine with bromine in an aqueous solution. The reaction typically proceeds as follows:
R-NH2+Br2→R-NHBr+HBr
where R represents an organic group.
Industrial Production Methods: In industrial settings, this compound is often produced by the controlled addition of bromine to an amine solution. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the efficient formation of this compound while minimizing the production of unwanted by-products. The process may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Bromamine undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent, converting other substances to their oxidized forms.
Reduction: Under certain conditions, this compound can be reduced to form amines.
Substitution: this compound can participate in substitution reactions, where the bromine atom is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: this compound can oxidize alcohols to aldehydes or ketones in the presence of a suitable catalyst.
Reduction: The reduction of this compound to amines can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involving this compound often require the presence of nucleophiles, such as hydroxide ions or amines.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Bromamine has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a reagent in organic synthesis, particularly in the preparation of brominated compounds.
Biology: this compound is employed as an antimicrobial agent in biological studies to investigate its effects on various microorganisms.
Medicine: this compound has potential therapeutic applications due to its antimicrobial properties. It is being studied for its use in treating infections and as a disinfectant in medical settings.
Industry: this compound is used in water treatment processes to disinfect and purify water. It is also utilized in the production of dyes and other chemical products.
Wirkmechanismus
The mechanism of action of bromamine involves the release of active bromine, which exerts its effects through oxidation and halogenation reactions. This compound targets the cellular components of microorganisms, leading to the disruption of cellular processes and ultimately causing cell death. The molecular pathways involved include the oxidation of cellular proteins, lipids, and nucleic acids, which compromises the integrity and functionality of microbial cells.
Vergleich Mit ähnlichen Verbindungen
Taurine bromamine (TauBr): Similar to this compound, taurine this compound is a haloamine with strong antimicrobial properties.
Taurine chloramine (TauCl): Another related compound, taurine chloramine, shares anti-inflammatory and antimicrobial properties with this compound.
Uniqueness of this compound: this compound is unique due to its strong oxidizing properties and its ability to release active bromine. This makes it highly effective as a disinfectant and antimicrobial agent. Additionally, this compound’s versatility in undergoing various chemical reactions makes it a valuable reagent in organic synthesis and industrial applications.
Eigenschaften
InChI |
InChI=1S/BrH2N/c1-2/h2H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXLCIKXHOPCKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021497 |
Source


|
| Record name | Bromoamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14519-10-9 |
Source


|
| Record name | Bromamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014519109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromoamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
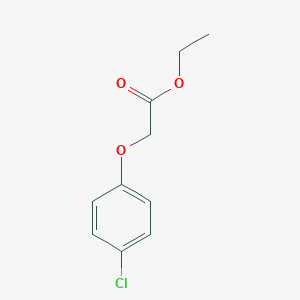
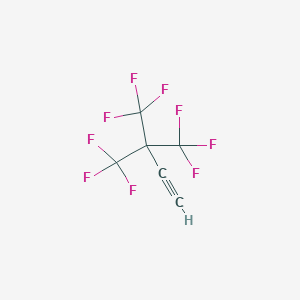
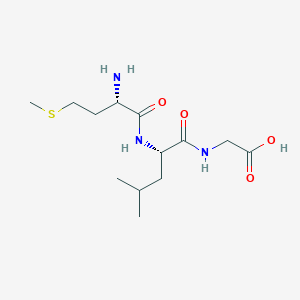
![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
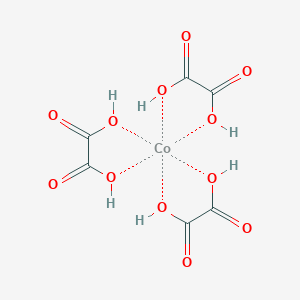

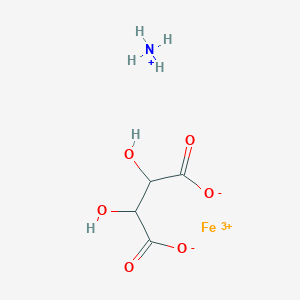
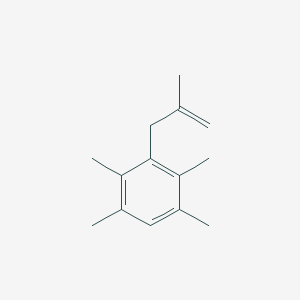
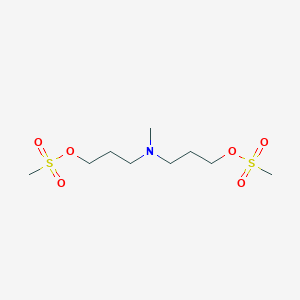
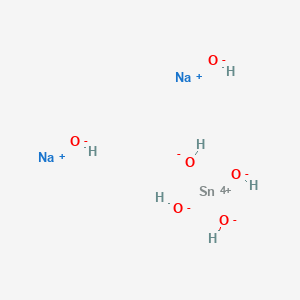
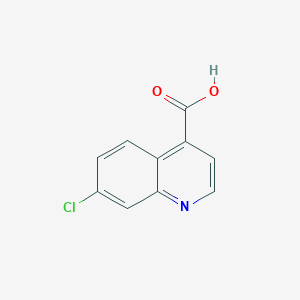
![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
